Dextrorphan tartrate
Overview
Description
Mechanism of Action
Target of Action
Dextrorphan tartrate primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function . This compound also interacts with other receptors such as sigma-1 receptors and opioid receptors .
Mode of Action
This compound acts as a noncompetitive NMDA receptor antagonist . This means it binds to a site on the NMDA receptor that is distinct from the glutamate binding site, inhibiting the receptor’s function . It also acts as a sigma-1 receptor agonist , meaning it binds to these receptors and activates them . At high doses, this compound has more affinity for the opioid receptors than dextromethorphan .
Biochemical Pathways
This compound’s action on NMDA receptors influences several biochemical pathways. By blocking NMDA receptors, it inhibits the influx of calcium ions, which can affect downstream signaling pathways involved in processes like synaptic plasticity and memory function . Its action on sigma-1 receptors can also influence various cellular signaling pathways .
Pharmacokinetics
This compound is produced by O-demethylation of dextromethorphan by the enzyme CYP2D6 . It has a notably longer elimination half-life than its parent compound, dextromethorphan, and therefore has a tendency to accumulate in the blood after repeated administration of normally dosed dextromethorphan formulations . It is further metabolized to 3-HM by CYP3A4 or glucuronidated .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of excitatory neurotransmission via NMDA receptors, which can lead to effects such as analgesia and cough suppression . At high doses, it can produce dissociative hallucinogenic effects . Its action on sigma-1 receptors can have various effects depending on the specific cellular context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors affecting the metabolic activity of enzymes like CYP2D6 and CYP3A4 can influence the metabolism of this compound and thus its pharmacokinetics . Additionally, the presence of other drugs that interact with the same receptors can influence the effects of this compound .
Biochemical Analysis
Biochemical Properties
Dextrorphan tartrate is categorized as a morphinan . It interacts with various enzymes and proteins, including the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist . This interaction contributes to the psychoactive effects of this compound .
Cellular Effects
This compound has been found to have neuroprotective properties in experimental models of focal brain ischemia . It influences cell function by attenuating glutamate neurotoxicity in cell cultures . It also reduces infarct size in animal stroke models .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an NMDA receptor antagonist . It binds to the NMDA receptor, inhibiting the action of the neurotransmitter glutamate, which can lead to neuroprotective effects .
Temporal Effects in Laboratory Settings
This compound has a notably longer elimination half-life than its parent compound, dextromethorphan . This means it has a tendency to accumulate in the blood after repeated administration of normally dosed dextromethorphan formulations .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For example, it has been shown to induce memory impairments in rats and has anticonvulsant activity and induces hyperlocomotion in mice .
Metabolic Pathways
This compound is involved in the metabolic pathway of dextromethorphan, where it is produced by O-demethylation of dextromethorphan by CYP2D6 . It is further converted to 3-HM by CYP3A4 or glucuronidated .
Preparation Methods
Synthetic Routes: Dextrorphan can be synthesized from dextromethorphan via enzymatic or chemical processes.
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Industrial Production: While not widely produced industrially, it can be obtained through chemical synthesis.
Chemical Reactions Analysis
Reactions: Dextrorphan can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts are used.
Major Products: These reactions yield products such as hydroxylated derivatives and conjugates.
Scientific Research Applications
Chemistry: Dextrorphan serves as a model compound for studying morphinans and their metabolism.
Biology: It’s used in pharmacological studies to explore its effects on receptors and neuronal pathways.
Medicine: Its analgesic properties make it relevant for pain management research.
Industry: Limited industrial applications, but it contributes to our understanding of opioid-related compounds.
Comparison with Similar Compounds
Uniqueness: Dextrorphan’s unique features include its role as an active metabolite and its distinct pharmacological profile.
Similar Compounds: Other morphinans like dextromethorphan and levorphanol are related.
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTWIZDKEIWLKQ-XCPWPWHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048997 | |
Record name | Dextrorphan tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143-98-6 | |
Record name | Dextrorphan tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dextrophan tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dextrorphan tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-3-Hydroxy-N-methylmorphinan tartrate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXTRORPHAN TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFM769433K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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